![molecular formula C11H21NO2 B1478839 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol CAS No. 2098048-54-3](/img/structure/B1478839.png)
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol
Overview
Description
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol is a chemical compound with immense potential in scientific research. It is often used as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C11H21NO2 and it has a molecular weight of 199.29 g/mol . The exact structure is not provided in the search results.Scientific Research Applications
Pharmaceutical Testing
2-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol: is utilized in pharmaceutical testing as a high-quality reference standard . Its purity and structural integrity are crucial for ensuring accurate results in drug development and quality control processes.
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features may be explored for its potential bioactivity. Its hydroxymethyl group could be a site for further chemical modifications, leading to the synthesis of new molecules with possible therapeutic effects .
Biotechnology
The compound finds applications in biotechnology research, particularly in the development of novel bioactive molecules. Its complex structure can serve as a scaffold for designing new compounds that can interact with biological systems in specific ways .
Materials Science
In materials science, the compound’s unique chemical structure could be investigated for the synthesis of new polymeric materials or coatings. Its ability to form stable bonds might contribute to the development of materials with enhanced properties .
Environmental Science
This compound could be studied for its environmental impact, particularly in terms of biodegradability and toxicity. Understanding its behavior in different environmental conditions can inform safer practices in its handling and disposal .
Agriculture
The compound’s applications in agriculture could involve research into its effects on plant growth and soil health. Its chemical properties might influence nutrient absorption or act as a precursor to agrochemicals .
Analytical Chemistry
Analytical chemists might use 2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-ol as a standard for calibrating instruments or developing new analytical methods. Its well-defined structure makes it suitable for such applications .
Chemical Synthesis
Finally, in chemical synthesis, this compound can be a valuable intermediate or reagent. Its multifunctional nature allows for a variety of chemical reactions, potentially leading to the creation of a wide range of derivatives .
Mechanism of Action
properties
IUPAC Name |
2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-6-5-12-7-10-3-1-2-4-11(10,8-12)9-14/h10,13-14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRHCSZXCXIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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